molecular formula C10H13ClN2O B5162517 1-[(4-chlorophenyl)methyl]-3,3-dimethylurea

1-[(4-chlorophenyl)methyl]-3,3-dimethylurea

Cat. No.: B5162517
M. Wt: 212.67 g/mol
InChI Key: YTQYQKJCVPKRHR-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3,3-dimethylurea is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to a urea moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-3,3-dimethylurea typically involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethylurea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-chlorobenzyl chloride+3,3-dimethylureaNaOH, refluxThis compound\text{4-chlorobenzyl chloride} + \text{3,3-dimethylurea} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 4-chlorobenzyl chloride+3,3-dimethylureaNaOH, reflux​this compound

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-3,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic reagents, solvent conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified chemical structures.

    Substitution: Substituted products with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3,3-dimethylurea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

    1-[(4-Chlorophenyl)methyl]-3,3-dimethylthiourea: Similar structure but with a thiourea moiety instead of urea.

    1-[(4-Chlorophenyl)methyl]-3,3-dimethylguanidine: Contains a guanidine group instead of urea.

    1-[(4-Chlorophenyl)methyl]-3,3-dimethylcarbamate: Features a carbamate group in place of urea.

Uniqueness: 1-[(4-Chlorophenyl)methyl]-3,3-dimethylurea is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and the urea moiety allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-13(2)10(14)12-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQYQKJCVPKRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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